4-Butyl-benzimidic acid ethyl ester
CAS No.: 887592-01-0
Cat. No.: VC16681786
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887592-01-0 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | ethyl 4-butylbenzenecarboximidate |
| Standard InChI | InChI=1S/C13H19NO/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10,14H,3-6H2,1-2H3 |
| Standard InChI Key | QWKIQAYTNZWXGE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)C(=N)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Butyl-benzimidic acid ethyl ester, systematically named ethyl 4-butylbenzenecarboximidate, is an imidate ester derived from 4-butylbenzoic acid. Its structure features a benzene ring substituted with a butyl group at the para position and an ethoxyimino group (-O-N=C-O-) at the carboxyl position. The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.29 g/mol (calculated from analogous imidate esters ).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| Exact Mass | 221.1416 g/mol |
| IUPAC Name | Ethyl 4-butylbenzenecarboximidate |
| Synonyms | 4-Butyl-benzimidic acid ethyl ester; O-Ethyl 4-butylbenzimidate |
The compound’s imidate functionality renders it reactive toward nucleophiles, making it valuable in organic synthesis as a protecting group or intermediate .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-butyl-benzimidic acid ethyl ester can be inferred from methodologies used for analogous chloro-substituted imidate esters. A common approach involves the Pinner reaction, where a nitrile reacts with an alcohol in the presence of hydrochloric acid to form an imidate ester . For the 4-butyl variant, the synthesis would proceed as follows:
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Starting Material: 4-Butylbenzonitrile (C₁₁H₁₃N).
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Reaction with Ethanol:
This method is detailed in the patent literature for similar compounds , where optimized conditions (e.g., anhydrous ethanol, 0–5°C) yield high-purity imidate esters.
Industrial Production
Industrial-scale production likely follows protocols patented by organizations such as Schering Corporation, which describe continuous-flow reactors for imidate ester synthesis . Key parameters include:
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Temperature Control: Maintained below 10°C to prevent hydrolysis.
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Catalyst: Anhydrous HCl gas as a catalyst.
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Purification: Distillation under reduced pressure (e.g., 0.1 mmHg) to isolate the product .
Physicochemical Properties
Stability and Reactivity
Imidate esters are moisture-sensitive and prone to hydrolysis, regenerating the parent nitrile and alcohol :
Storage recommendations include inert atmospheres (argon or nitrogen) and desiccants like molecular sieves.
Spectral Data (Predicted)
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IR Spectroscopy: Strong absorption at 1650–1700 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C ester).
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¹H NMR (CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 1.35–1.45 (m, 4H, -CH₂CH₂CH₂CH₃), δ 2.65 (t, 2H, Ar-CH₂-), δ 4.20 (q, 2H, -OCH₂), δ 7.30–7.80 (m, 4H, aromatic) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Imidate esters serve as precursors for heterocyclic compounds, such as benzimidazoles and quinazolines. For example:
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Anthelmintic Agents: Benzimidazole derivatives (e.g., albendazole) are synthesized via cyclization of imidate esters .
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Kinase Inhibitors: Patents by Schering Corporation highlight imidate esters as intermediates in anticancer drug discovery .
Agrochemicals
The compound’s reactivity enables its use in pesticide synthesis, particularly for fungicides targeting Botrytis cinerea and Phytophthora infestans.
Research Gaps and Future Directions
Direct studies on 4-butyl-benzimidic acid ethyl ester are scarce. Priority areas include:
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Experimental Characterization: Melting/boiling points, solubility profiles.
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Biological Screening: Antifungal, antibacterial, and anticancer assays.
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Process Optimization: Green chemistry approaches (e.g., enzymatic catalysis).
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